molecular formula C7H3F3O2 B125228 2,4,5-Trifluorobenzoic acid CAS No. 446-17-3

2,4,5-Trifluorobenzoic acid

Cat. No. B125228
Key on ui cas rn: 446-17-3
M. Wt: 176.09 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1c(F)cc(F)c(F)c1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][S:17](=[O:18])[CH3:19].[F:1][c:2]1[c:3]([C:13]([OH:14])=[O:15])[c:4]([C:5](=[O:6])[OH:7])[c:8]([F:12])[cH:9][c:10]1[F:11].[OH2:20]>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[c:8]([F:12])[cH:9][c:10]1[F:11]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(C)=O
Name
O=C(O)c1c(F)cc(F)c(F)c1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1c(F)cc(F)c(F)c1C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
O=C(O)c1cc(F)c(F)cc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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